

# isobutyraldehyde diethyl acetal physical properties boiling point

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isobutyraldehyde Diethyl Acetal*

Cat. No.: *B158584*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Isobutyraldehyde Diethyl Acetal**, with a Focus on its Boiling Point

This technical guide provides a comprehensive overview of the physical properties of **isobutyraldehyde diethyl acetal** (also known as 1,1-diethoxy-2-methylpropane), with a particular emphasis on its boiling point. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound.

## Physical and Chemical Properties

**Isobutyraldehyde diethyl acetal** is a colorless, clear liquid. It is primarily used in organic synthesis, for instance as a protecting group for aldehydes, and as a fragrance and flavoring agent. Its chemical structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups.

## Quantitative Data

The key physical properties of **isobutyraldehyde diethyl acetal** are summarized in the table below for easy reference and comparison.

| Physical Property         | Value                                                      | Conditions                                        |
|---------------------------|------------------------------------------------------------|---------------------------------------------------|
| Boiling Point             | 135.00 °C                                                  | @ 760.00 mm Hg <a href="#">[1]</a>                |
| 135-136 °C                | @ 745 Torr                                                 |                                                   |
| 138 °C                    |                                                            |                                                   |
| 142-146 °C                | (Collection fraction during synthesis) <a href="#">[2]</a> |                                                   |
| Density                   | 0.82600 to 0.83200 g/cm <sup>3</sup>                       | @ 25.00 °C <a href="#">[1]</a>                    |
| 0.82 g/cm <sup>3</sup>    |                                                            |                                                   |
| 0.8295 g/cm <sup>3</sup>  | @ 20 °C                                                    |                                                   |
| Refractive Index          | 1.39000 to 1.39600                                         | @ 20.00 °C <a href="#">[1]</a>                    |
| 1.39                      |                                                            |                                                   |
| n <sub>20</sub> /D 1.394  |                                                            |                                                   |
| Flash Point               | 73.00 °F (22.78 °C)                                        | Tagliabue Closed Cup (TCC)<br><a href="#">[1]</a> |
| 22 °C                     |                                                            |                                                   |
| 23 °C <a href="#">[3]</a> |                                                            |                                                   |
| Vapor Pressure            | 8.529000 mmHg                                              | @ 25.00 °C (estimated) <a href="#">[1]</a>        |
| Molecular Formula         | C <sub>8</sub> H <sub>18</sub> O <sub>2</sub>              |                                                   |
| Molecular Weight          | 146.23 g/mol                                               |                                                   |
| CAS Number                | 1741-41-9                                                  |                                                   |

## Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and physical characterization of **isobutyraldehyde diethyl acetal**.

### Synthesis of Isobutyraldehyde Diethyl Acetal

The classical synthesis of **isobutyraldehyde diethyl acetal** involves the acid-catalyzed reaction of isobutyraldehyde with an excess of ethanol. The removal of water as it is formed drives the reaction toward the formation of the acetal.

#### Materials:

- Three-necked flask
- Thermometer
- Reflux condenser
- Separator
- Magnetic stirrer and stir bar
- Heating mantle
- Isobutyraldehyde (0.12 mol, 10 mL)
- Ethanol (0.72 mol, 42 mL)[\[2\]](#)
- Acid catalyst (e.g., methanesulfonic acid)[\[2\]](#)
- Sodium carbonate solution
- Anhydrous calcium chloride

#### Procedure:

- To a three-necked flask equipped with a thermometer, reflux condenser, and a separator, add 0.12 mol (10 mL) of isobutyraldehyde, 0.72 mol (42 mL) of ethanol, and a suitable amount of an acid catalyst.[\[2\]](#)
- Heat the mixture under magnetic stirring for 1 hour.[\[2\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Recover the excess ethanol, for example, by simple distillation.

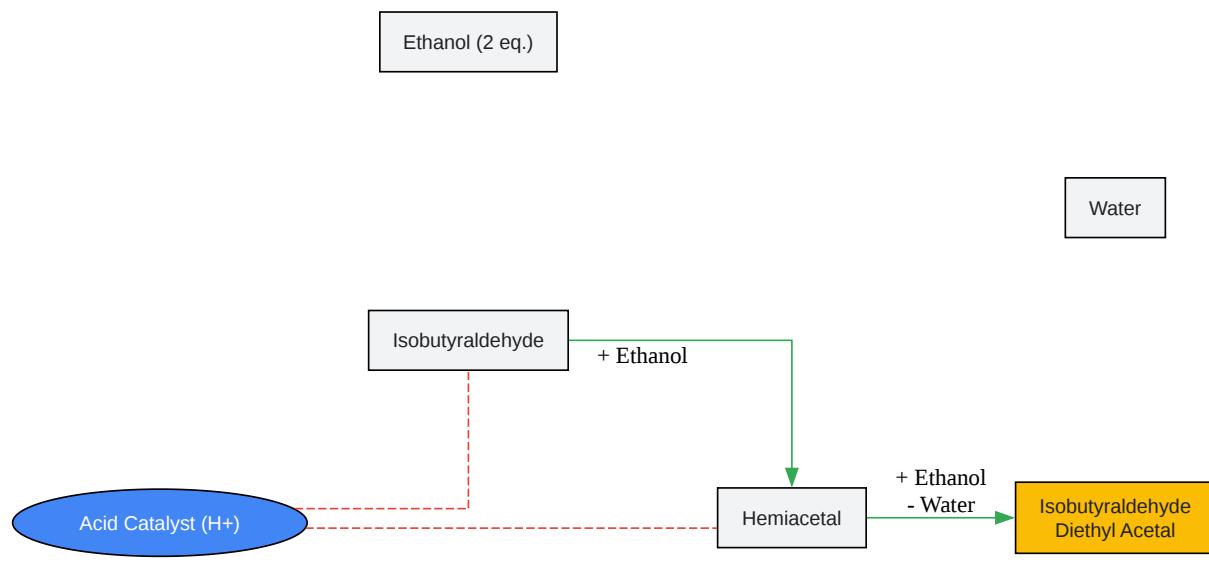
- Wash the remaining organic phase twice with a sodium carbonate solution to neutralize the acid catalyst.[\[2\]](#)
- Wash the organic phase once with water to remove any remaining salts.[\[2\]](#)
- Dry the organic phase with anhydrous calcium chloride to remove residual water.[\[2\]](#)
- Purify the crude product by fractional distillation. Collect the fraction at 142-146°C, which corresponds to the **isobutyraldehyde diethyl acetal**.[\[2\]](#)

## Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The Thiele tube method is a common and convenient technique for determining the boiling point of a small sample of a liquid.

### Materials:

- Thiele tube
- Thermometer (with appropriate range)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Liquid paraffin or other suitable heating oil
- Bunsen burner or other heat source
- Stand and clamp
- Rubber band or thread


### Procedure:

- Fill the Thiele tube with liquid paraffin to a level just above the side arm.

- Take a small test tube and fill it to about one-third with the **isobutyraldehyde diethyl acetal** sample.
- Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer and immerse the setup into the Thiele tube, making sure the heating oil surrounds the sample but does not enter the test tube.
- Gently heat the side arm of the Thiele tube with a Bunsen burner.<sup>[1]</sup> The design of the tube allows for convection currents to maintain a uniform temperature throughout the oil.<sup>[1]</sup>
- As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
- Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.<sup>[4]</sup>
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.<sup>[1][5]</sup> Record this temperature.

## Visualizations

The following diagram illustrates the synthesis pathway of **isobutyraldehyde diethyl acetal**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **isobutyraldehyde diethyl acetal** from isobutyraldehyde and ethanol.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Page loading... [guidechem.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [isobutyraldehyde diethyl acetal physical properties boiling point]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158584#isobutyraldehyde-diethyl-acetal-physical-properties-boiling-point\]](https://www.benchchem.com/product/b158584#isobutyraldehyde-diethyl-acetal-physical-properties-boiling-point)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)